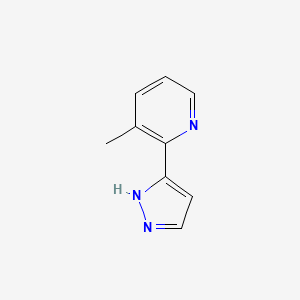
Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C13H16O4 It belongs to the class of esters, which are commonly used in various chemical and industrial applications due to their unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate typically involves esterification reactions. One common method is the reaction of 2-ethoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can accelerate the esterification process. Additionally, advanced purification techniques like column chromatography or high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or hydrazines replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed:
Oxidation: 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoic acid.
Reduction: 2-ethoxy-4-(2-methoxy-2-hydroxyethyl)benzyl alcohol.
Substitution: 2-ethoxy-4-(2-methoxy-2-aminoethyl)benzoate.
Scientific Research Applications
Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and medicinal chemistry.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its ester functionality.
Industry: It is used in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.
Mechanism of Action
The mechanism by which Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate exerts its effects depends on its interaction with biological molecules. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. This hydrolysis is crucial in drug delivery systems where the compound acts as a prodrug, releasing the active drug upon enzymatic cleavage.
Molecular Targets and Pathways:
Enzymatic Hydrolysis: Esterases catalyze the hydrolysis of the ester bond.
Metabolic Pathways: The compound can be metabolized through oxidation and reduction pathways, influencing its biological activity and pharmacokinetics.
Comparison with Similar Compounds
Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate can be compared with other esters such as:
Methyl 4-(2-methoxy-2-oxoethyl)benzoate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.
Ethyl 2-methoxy-4-(methylthio)benzoate:
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)-1-pyrrolidinyl]propanoate: A more complex ester with a pyrrolidinyl group, used in different synthetic applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-12-8-10(9-13(15)17-3)6-7-11(12)14(16)19-5-2/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKIEMZIUNCEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B7959302.png)

![1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B7959313.png)
![Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B7959327.png)


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate](/img/structure/B7959339.png)
![methyl (2S)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoate](/img/structure/B7959342.png)
![1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B7959345.png)
